molecular formula C8H15ClOS B14191063 Oct-7-ene-1-sulfinyl chloride CAS No. 923279-57-6

Oct-7-ene-1-sulfinyl chloride

Katalognummer: B14191063
CAS-Nummer: 923279-57-6
Molekulargewicht: 194.72 g/mol
InChI-Schlüssel: VMMSMMMLZDGJOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oct-7-ene-1-sulfinyl chloride is an organosulfur compound with the molecular formula C8H15ClOS. This compound contains a sulfinyl chloride functional group attached to an octene backbone. It is a versatile intermediate used in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Oct-7-ene-1-sulfinyl chloride can be synthesized through the oxidation of thiol derivatives. One common method involves the use of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) as reagents. This combination facilitates the direct oxidative conversion of thiol derivatives to the corresponding sulfinyl chlorides . Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl) to achieve the oxidation of thiols to sulfinyl chlorides .

Industrial Production Methods

In industrial settings, the production of sulfinyl chlorides often involves large-scale oxidation processes using efficient and cost-effective reagents. The use of zirconium tetrachloride (ZrCl4) in combination with hydrogen peroxide has been reported to yield high-purity sulfinyl chlorides under mild reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

Oct-7-ene-1-sulfinyl chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfinyl chloride group to a thiol group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfonyl chlorides.

    Reduction: Thiol derivatives.

    Substitution: Sulfinamides or sulfinyl esters, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Oct-7-ene-1-sulfinyl chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of oct-7-ene-1-sulfinyl chloride involves its reactivity as an electrophile. The sulfinyl chloride group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

Oct-7-ene-1-sulfinyl chloride can be compared with other similar compounds, such as:

This compound is unique due to its specific functional group and reactivity, making it a valuable intermediate in various chemical processes.

Eigenschaften

CAS-Nummer

923279-57-6

Molekularformel

C8H15ClOS

Molekulargewicht

194.72 g/mol

IUPAC-Name

oct-7-ene-1-sulfinyl chloride

InChI

InChI=1S/C8H15ClOS/c1-2-3-4-5-6-7-8-11(9)10/h2H,1,3-8H2

InChI-Schlüssel

VMMSMMMLZDGJOS-UHFFFAOYSA-N

Kanonische SMILES

C=CCCCCCCS(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.